![molecular formula C11H21BrSn B14415274 Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- CAS No. 84010-81-1](/img/structure/B14415274.png)
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4-bromobicyclo[222]oct-1-yl)trimethyl- is a chemical compound with the molecular formula C11H19BrSn It is a derivative of stannane, featuring a brominated bicyclo[222]octane structure attached to a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- typically involves the reaction of 4-bromobicyclo[2.2.2]octane with trimethylstannyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- involves its interaction with molecular targets through its stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The bicyclo[2.2.2]octane structure provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, trimethyl-: A simpler stannane derivative without the bicyclo[2.2.2]octane structure.
Stannane, (4-chlorobicyclo[2.2.2]oct-1-yl)trimethyl-: A similar compound with a chlorine atom instead of bromine.
Stannane, (4-fluorobicyclo[2.2.2]oct-1-yl)trimethyl-: A fluorinated analog of the compound.
Uniqueness
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- is unique due to the presence of the brominated bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Propriétés
Numéro CAS |
84010-81-1 |
|---|---|
Formule moléculaire |
C11H21BrSn |
Poids moléculaire |
351.90 g/mol |
Nom IUPAC |
(4-bromo-1-bicyclo[2.2.2]octanyl)-trimethylstannane |
InChI |
InChI=1S/C8H12Br.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3; |
Clé InChI |
ZXDQDAGAUFSEPW-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C12CCC(CC1)(CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
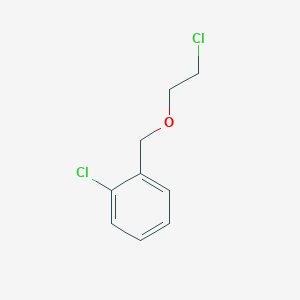
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
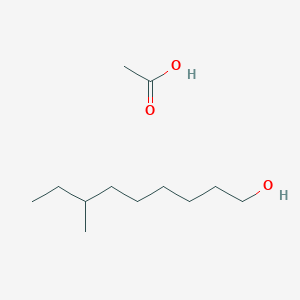
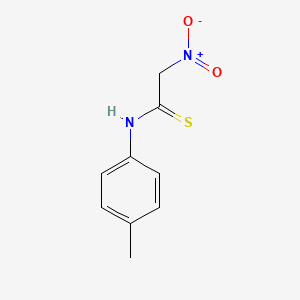
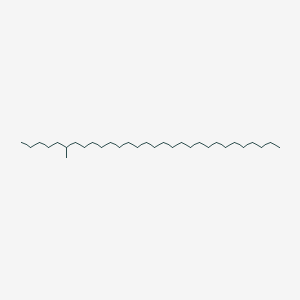
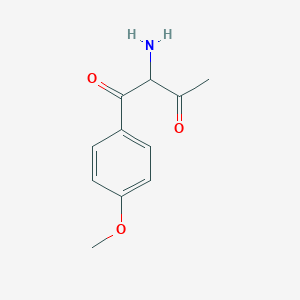
![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
